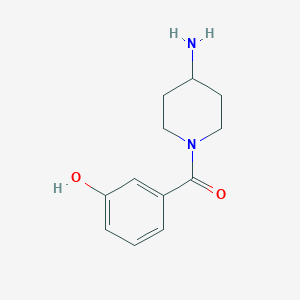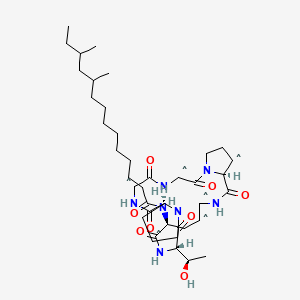
CID 71433657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pneumocandin B0 is an organic chemical compound with the formula C50H80N8O17. It is produced by the fungus Glarea lozoyensis and is known for its strong antifungal properties. Pneumocandin B0 inhibits the synthesis of β-(1→3)-D-glucan, a fundamental component of most fungal cell walls, making it a potent antifungal agent . This compound is also used as a precursor for the synthesis of caspofungin, the first semisynthetic echinocandin antifungal drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The production can be enhanced by optimizing fermentation conditions, such as adjusting the osmotic pressure and using specific carbon sources like mannitol . Additionally, the fermentation level of pneumocandin B0 can be significantly improved by adding lactic acid, mannitol, or gamma-aminobutyric acid during the fermentation process .
Industrial Production Methods: Industrial production of pneumocandin B0 involves extensive mutation and medium optimization to achieve high yields. For example, low-temperature adaptive laboratory evolution has been used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . This method has resulted in a 32% increase in pneumocandin B0 production compared to the starting strain .
Análisis De Reacciones Químicas
Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to synthesize derivatives like caspofungin.
Common Reagents and Conditions: Common reagents used in the reactions involving pneumocandin B0 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major product formed from the reactions involving pneumocandin B0 is caspofungin, a semisynthetic echinocandin antifungal drug. Caspofungin is synthesized by modifying the side chains and residues of pneumocandin B0 to enhance its antifungal activity .
Aplicaciones Científicas De Investigación
Pneumocandin B0 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various antifungal agents. In biology, it serves as a tool for studying fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin B0 and its derivatives, such as caspofungin, are used to treat fungal infections, especially those caused by Candida species . In industry, the compound is produced on a large scale through optimized fermentation processes to meet the demand for antifungal drugs .
Mecanismo De Acción
Pneumocandin B0 exerts its antifungal effects by inhibiting the synthesis of β-(1→3)-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately causing fungal cell lysis . The molecular target of pneumocandin B0 is the β-(1→3)-D-glucan synthase enzyme complex, which is absent in mammalian cells, making the compound highly selective for fungi .
Comparación Con Compuestos Similares
Pneumocandin B0 belongs to the echinocandin family of antifungal lipopeptides, which also includes compounds like echinocandin B, micafungin, and anidulafungin . Compared to these similar compounds, pneumocandin B0 is unique due to its specific side chains and residues, which contribute to its superior antifungal potency and spectrum of activity . For instance, pneumocandin I, a related compound, shows elevated antifungal potency and similar hemolytic activity compared to pneumocandin B0 .
Similar Compounds
- Echinocandin B
- Micafungin
- Anidulafungin
- Pneumocandin I
Pneumocandin B0 stands out among these compounds due to its unique structural features and its role as a precursor for the synthesis of caspofungin, a widely used antifungal drug .
Propiedades
Fórmula molecular |
C39H61N7O8 |
|---|---|
Peso molecular |
755.9 g/mol |
InChI |
InChI=1S/C39H61N7O8/c1-5-26(2)23-27(3)15-10-8-6-7-9-11-19-32(48)43-29-16-12-20-40-37(52)30-17-13-21-45(30)34(50)25-41-33(49)24-42-38(53)31-18-14-22-46(31)39(54)35(28(4)47)44-36(29)51/h12,14,17,20,24-31,35,47H,5-11,13,15-16,18-19,21-23H2,1-4H3,(H,40,52)(H,41,49)(H,42,53)(H,43,48)(H,44,51)/t26?,27?,28-,29+,30+,31+,35+/m1/s1 |
Clave InChI |
RQTRJXDLZXZUIA-ITUYXABCSA-N |
SMILES isomérico |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[CH][CH]NC(=O)[C@@H]2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]3C[CH]CN3C(=O)[C@@H](NC1=O)[C@@H](C)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[CH][CH]NC(=O)C2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)C3C[CH]CN3C(=O)C(NC1=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


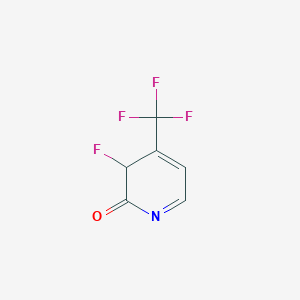
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
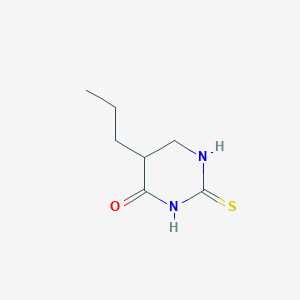
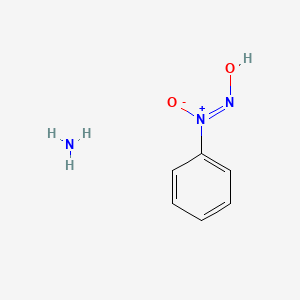
![N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)
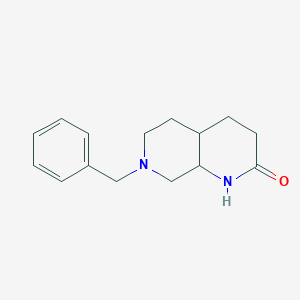
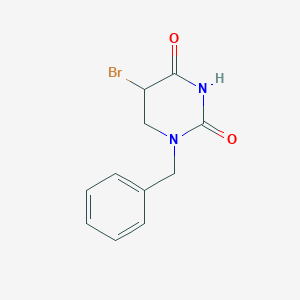
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
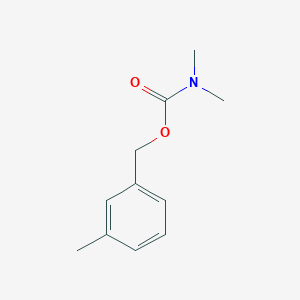
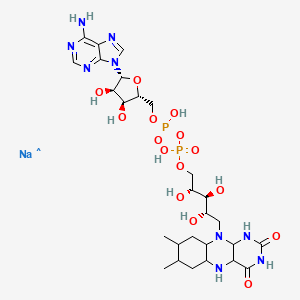
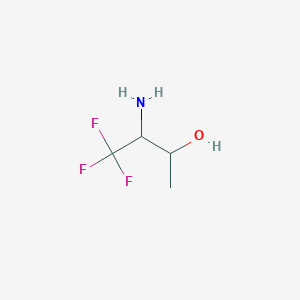
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
